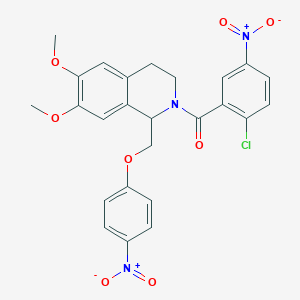

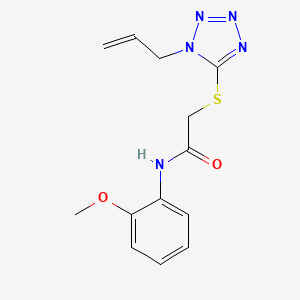

![molecular formula C20H19N3O3S2 B2893071 N-(benzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide CAS No. 476625-93-1](/img/structure/B2893071.png)

N-(benzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(benzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide” is a type of benzothiazole derivative . Benzothiazole derivatives are known for their wide range of biological activities and are used in the development of various therapeutic agents .

Synthesis Analysis

The synthesis of benzothiazole derivatives like “this compound” often starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is influenced by various factors. For instance, the functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a nitro (NO2) substituent influences the solid-state arrangement, absorption, and fluorescence properties of these compounds .Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions. For instance, the labile N-H bond in N-monoalkylated BT-sulfonamides further allows the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be influenced by various factors such as their molecular structure and the presence of different substituents .Applications De Recherche Scientifique

Microwave Promoted Synthesis

Microwave irradiation is a clean, efficient, and rapid method for synthesizing N-(benzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide derivatives. This technique offers advantages over traditional thermal heating, providing good to excellent yields in a solvent-free medium, which aligns with green chemistry principles (Saeed, 2009).

Antimicrobial Agents

A study on the synthesis of 2-phenylamino-thiazole derivatives, including this compound, revealed potent antimicrobial properties. These compounds exhibited significant inhibitory effects against a range of pathogenic strains, with some molecules outperforming reference drugs (Bikobo et al., 2017).

Corrosion Inhibition

Research on benzothiazole derivatives, including this compound, has shown their efficacy as corrosion inhibitors for carbon steel in acidic solutions. These compounds demonstrate high inhibition efficiencies, stabilizing the metal surface through both physical and chemical adsorption (Hu et al., 2016).

Supramolecular Gelators

This compound derivatives have been investigated for their gelation capabilities. Certain derivatives can form stable gels in alcohol-water mixtures, driven by non-covalent interactions such as π-π stacking and hydrogen bonding. These properties are valuable for applications in materials science and drug delivery systems (Yadav & Ballabh, 2020).

Anticancer Activity

Several studies highlight the anticancer potential of benzothiazole derivatives. They exhibit selective cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancers. The mechanisms underlying these effects involve interactions with cellular targets and induction of apoptosis, making them promising candidates for cancer therapy (Zablotskaya et al., 2013).

Mécanisme D'action

Target of Action

Similar benzothiazole derivatives have been evaluated for their cytotoxic and antimicrobial activities .

Mode of Action

It is known that benzothiazole derivatives can interact with biological targets in various ways, often involving the formation of complexes with metal ions .

Biochemical Pathways

Benzothiazole derivatives have been shown to display moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones .

Result of Action

Some benzothiazole derivatives have demonstrated significant cytotoxicity against certain cancer cell lines and exhibited moderate inhibitory effects on the growth of staphyllococcus aureus and some other fungi .

Action Environment

It is known that the catalytic activities of similar compounds can be dependent on both the carboxamidate and auxiliary ligands .

Safety and Hazards

Orientations Futures

The future directions in the research of benzothiazole derivatives like “N-(benzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide” could involve the development of new synthesis methods, the exploration of their different biological activities, and the design of new benzothiazole-based therapeutic agents .

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-[bis(prop-2-enyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S2/c1-3-13-23(14-4-2)28(25,26)16-11-9-15(10-12-16)19(24)22-20-21-17-7-5-6-8-18(17)27-20/h3-12H,1-2,13-14H2,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEJABQTHKGPBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

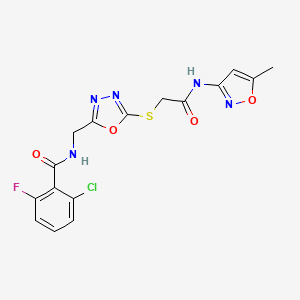

![N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide](/img/structure/B2892990.png)

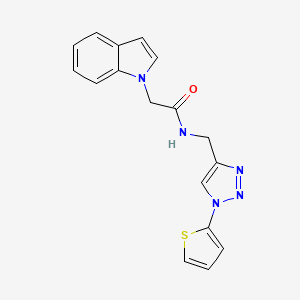

![3-(9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2892992.png)

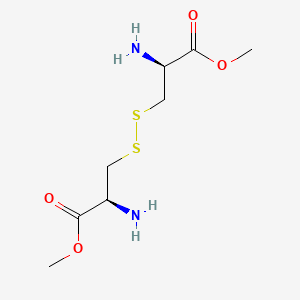

![1-{[3-(Bromomethyl)phenoxy]methyl}-2,4-difluorobenzene](/img/structure/B2892993.png)

![10-Cyclobutyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2892995.png)

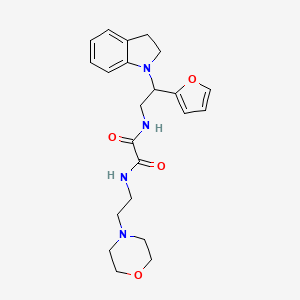

![N'-[2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanoyl]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2892997.png)

![1-(3-fluorobenzyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2892998.png)

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-chloro-N-(2-methylpropyl)pyridine-3-carboxamide](/img/structure/B2893006.png)

![4-(2-Azabicyclo[2.2.1]heptan-2-ylmethyl)oxan-4-ol](/img/structure/B2893011.png)